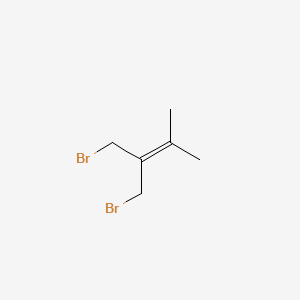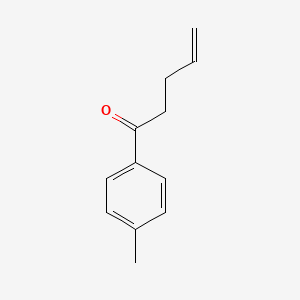
1-(4-Methylphenyl)pent-4-en-1-one
概要
説明
1-(4-Methylphenyl)pent-4-en-1-one is an organic compound with the molecular formula C₁₂H₁₂O . It belongs to the class of aryl ketones and contains both an aromatic ring (phenyl group) and an aliphatic chain. The compound exhibits a yellowish appearance and is soluble in organic solvents.
Synthesis Analysis
The synthesis of 1-(4-Methylphenyl)pent-4-en-1-one involves several methods, including Friedel-Crafts acylation and alkynylation reactions . One common approach is the reaction between 4-methylbenzoyl chloride and but-3-yn-1-ol . The resulting product undergoes further purification steps to yield the desired compound.
Molecular Structure Analysis
The molecular structure of 1-(4-Methylphenyl)pent-4-en-1-one consists of a five-carbon aliphatic chain (pent-4-en-1-one) attached to a phenyl ring (4-methylphenyl). The triple bond between the second and third carbon atoms in the aliphatic chain imparts rigidity to the molecule.
Chemical Reactions Analysis
1-(4-Methylphenyl)pent-4-en-1-one participates in various chemical reactions:
- Hydrogenation : The triple bond can be reduced to a double bond using hydrogen gas and a suitable catalyst.
- Grignard Reaction : The compound reacts with Grignard reagents to form substituted ketones.
- Aromatic Substitution : The phenyl group can undergo electrophilic aromatic substitution reactions.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 50°C .
- Boiling Point : Around 250°C .
- Solubility : Soluble in organic solvents (e.g., acetone, ethanol).
- Odor : Aromatic and slightly sweet.
科学的研究の応用
Antibacterial Activity
1-(4-Methylphenyl)pent-4-en-1-one and its derivatives have been explored for their antibacterial properties. A study by Cindrić et al. (2018) synthesized novel enaminones related to 1-(4-Methylphenyl)pent-4-en-1-one and assessed their antibacterial activity. These compounds displayed mild or no antibacterial activity, suggesting potential for further exploration in this field. Additionally, Deghady et al. (2021) conducted a study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, a derivative, demonstrating its antibacterial efficacy through molecular docking studies against Staphylococcus aureus (Cindrić et al., 2018) (Deghady et al., 2021).
Molecular Docking and Computational Studies
Computational and theoretical studies play a significant role in understanding the properties and potential applications of 1-(4-Methylphenyl)pent-4-en-1-one derivatives. Banerjee et al. (2014) and (2015) investigated the formation mechanism, stereocontrol, and environmental impact of derivatives like 4-methyl-2,4-bis(p-hydroxyphenyl)pent-2-ene. These studies utilized density functional theory to understand the molecular behavior and environmental interactions of these compounds (Banerjee et al., 2014) (Banerjee et al., 2015).
Polymer Synthesis
Research by Lu et al. (1995) explored the synthesis of polycarbosilanes containing 1-sila-cis-pent-3-enes, which are structurally related to 1-(4-Methylphenyl)pent-4-en-1-one. This study contributes to the understanding of polymer chemistry and potential applications in material science (Lu et al., 1995).
Spectroscopic Studies
The properties of 1-(4-Methylphenyl)pent-4-en-1-one derivatives have also been investigated through various spectroscopic techniques. For instance, Reilly et al. (2009) identified resonance-stabilized cis- and trans-1-vinylpropargyl radicals related to 1-(4-Methylphenyl)pent-4-en-1-one using spectroscopic methods. These studies contribute to our understanding of the molecular structure and behavior of such compounds (Reilly et al., 2009).
Safety And Hazards
1-(4-Methylphenyl)pent-4-en-1-one is generally considered low in toxicity . However, as with any chemical, precautions should be taken during handling. It may cause skin or eye irritation. Proper protective equipment and ventilation are recommended.
将来の方向性
Research on the applications of 1-(4-Methylphenyl)pent-4-en-1-one continues, particularly in the field of organic synthesis . Further investigations into its biological activities and potential pharmaceutical applications are warranted.
特性
IUPAC Name |
1-(4-methylphenyl)pent-4-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h3,6-9H,1,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYAADXWZKXWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90549852 | |
| Record name | 1-(4-Methylphenyl)pent-4-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90549852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)pent-4-en-1-one | |
CAS RN |
26954-31-4 | |
| Record name | 1-(4-Methylphenyl)pent-4-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90549852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



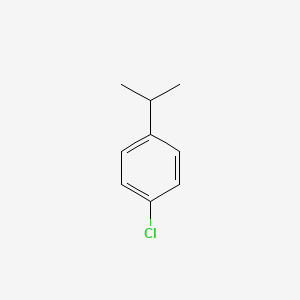
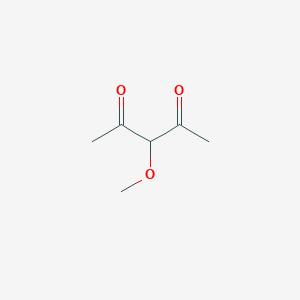
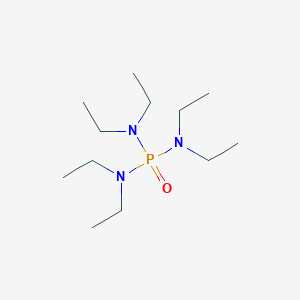
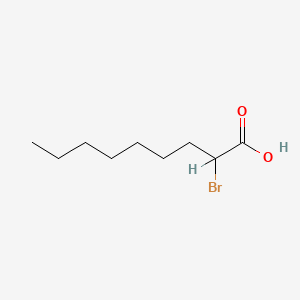
![Benzamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B3050482.png)
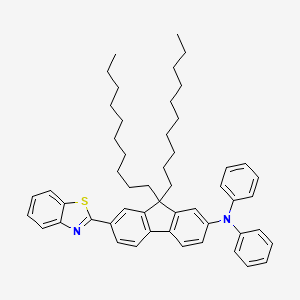
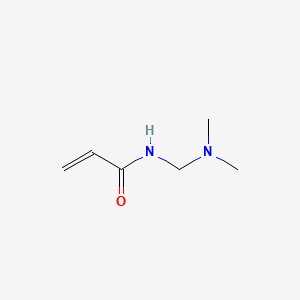
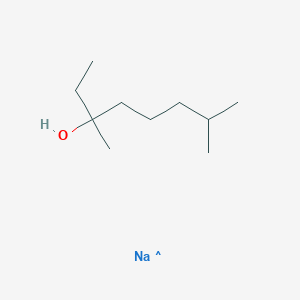
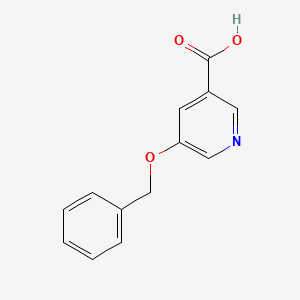
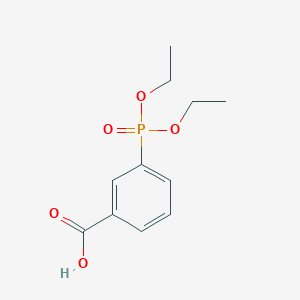
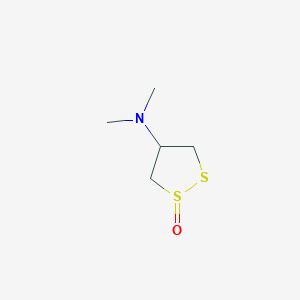
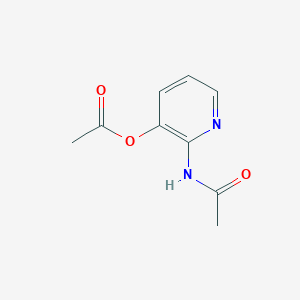
![5-[3-(tert-Butyl)-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3050493.png)
